![molecular formula C24H17ClFIN4O B14929686 N'-{(E)-[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-2-iodobenzohydrazide](/img/structure/B14929686.png)
N'-{(E)-[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-2-iodobenzohydrazide
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Overview
Description
N’-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE is a complex organic compound that features a combination of halogenated benzyl, phenyl, pyrazolyl, and benzohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.
Halogenation: Introduction of chlorine and fluorine atoms into the benzyl group through electrophilic aromatic substitution.
Condensation reaction: The final step involves the condensation of the halogenated pyrazole derivative with 2-iodobenzohydrazide under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro compounds, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate for treating various diseases.
Materials Science: In the development of new materials with unique properties.
Chemical Biology: As a probe for studying biological processes.
Mechanism of Action
The mechanism by which N’-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- **N’-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-BROMOBENZOHYDRAZIDE
- **N’-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-CHLOROBENZOHYDRAZIDE
Uniqueness
The uniqueness of N’-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE lies in its specific halogenation pattern and the presence of both iodine and fluorine atoms, which can impart unique chemical and biological properties.
Properties
Molecular Formula |
C24H17ClFIN4O |
---|---|
Molecular Weight |
558.8 g/mol |
IUPAC Name |
N-[(E)-[1-[(2-chloro-6-fluorophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]-2-iodobenzamide |
InChI |
InChI=1S/C24H17ClFIN4O/c25-20-10-6-11-21(26)19(20)15-31-14-17(23(30-31)16-7-2-1-3-8-16)13-28-29-24(32)18-9-4-5-12-22(18)27/h1-14H,15H2,(H,29,32)/b28-13+ |
InChI Key |
PBDRSJZGWCRNBR-XODNFHPESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=CC=C3I)CC4=C(C=CC=C4Cl)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=CC=C3I)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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